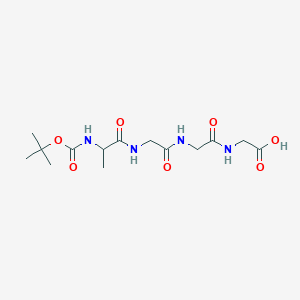

Boc-DL-Ala-Gly-Gly-Gly-OH

Description

Significance of Oligopeptides in Biochemical and Synthetic Research

Oligopeptides, which are short chains of two to twenty amino acids, are of immense importance in scientific research. wikipedia.orgresearchgate.net They are involved in a multitude of biological processes, including cell signaling and enzymatic activity. chinesechemsoc.org Their relatively small size makes them easier to synthesize and modify compared to larger proteins, positioning them as ideal building blocks for creating functional materials. chinesechemsoc.org

In research, oligopeptides are used for various purposes:

Drug Delivery: Their ability to target specific cells and be modified for enhanced stability makes them promising candidates for drug delivery systems. researchgate.net

Biomedical Materials: Self-assembling oligopeptides can form nano- or microstructures, making them suitable for applications in tissue engineering and regenerative medicine. chinesechemsoc.org

Enzyme Studies: Specific oligopeptide sequences can act as substrates or inhibitors for enzymes, aiding in the study of enzyme function and the development of new therapeutics. wikipedia.org

Peptide Mimetics: The study of oligopeptides informs the design of peptide mimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties like increased stability. biopharmaspec.com

Contextualization of Boc-Protection Strategy in Peptide Synthesis Methodologies

The synthesis of peptides requires a strategic approach to ensure that amino acids are linked in the correct sequence. This is achieved through the use of protecting groups, which temporarily block reactive functional groups. bachem.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of an amino acid. bachem.comamericanpeptidesociety.org

The Boc protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a method that involves building a peptide chain step-by-step while it is attached to a solid support. bachem.comiris-biotech.de The key features of the Boc strategy include:

Acid Lability: The Boc group is stable to many reaction conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net

Orthogonality: In peptide synthesis, it's crucial to have protecting groups that can be removed under different conditions. The Boc group's acid lability allows for its selective removal without affecting other protecting groups that might be base-labile or require other specific conditions for removal. iris-biotech.desigmaaldrich.com

Application: While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common due to its milder deprotection conditions, the Boc strategy remains valuable, especially for synthesizing short peptides or sequences prone to certain side reactions under basic conditions. americanpeptidesociety.orgiris-biotech.de

Unique Structural Features of Boc-DL-Ala-Gly-Gly-Gly-OH for Academic Inquiry

The specific structure of this compound makes it an interesting subject for scientific investigation due to the combination of its constituent parts:

Boc-Protected N-Terminus: The presence of the Boc group allows this tetrapeptide to be used as a building block in the synthesis of larger peptides. sigmaaldrich.com It ensures that the N-terminal amino group of the alanine (B10760859) residue does not react out of turn during a coupling reaction.

Racemic Alanine (DL-Ala): Alanine is the simplest chiral amino acid, with a non-reactive methyl side chain. wikipedia.org The use of a racemic mixture (DL-alanine) introduces stereochemical diversity into the peptide chain. nih.gov While proteins in nature are almost exclusively composed of L-amino acids, the inclusion of D-amino acids in synthetic peptides can confer properties such as increased resistance to enzymatic degradation. biopharmaspec.com Studying peptides containing D,L-amino acid mixtures can provide insights into how chirality affects peptide structure and function. aip.org

Glycine-Rich Region (Gly-Gly-Gly): Glycine (B1666218) is the simplest amino acid, lacking a side chain. scielo.br This gives it significant conformational flexibility. acs.org Repeats of glycine are found in various natural proteins and can be involved in protein-protein interactions. scielo.brscielo.br In synthetic peptides, glycine-rich sequences are often used as flexible linkers to connect different functional domains of a protein without interfering with their individual folding and function. acs.org However, long glycine-alanine repeats can also have a propensity to form β-sheet aggregates, a phenomenon relevant to the study of some neurodegenerative diseases. nih.govnih.gov The three consecutive glycine residues in this tetrapeptide provide a model for studying the conformational dynamics of flexible peptide segments.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIMPNNGSBUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Challenges for Boc Dl Ala Gly Gly Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the cornerstone method for producing peptides like Boc-DL-Ala-Gly-Gly-Gly-OH. The process involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer support. americanpeptidesociety.org The Boc/Bzl protection scheme is a classic approach where the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com

Application of Boc-Chemistry for Sequence Elongation

The synthesis of this compound via Boc-chemistry follows a cyclical process. researchgate.net The process begins by anchoring the C-terminal amino acid, glycine (B1666218), to a suitable resin, such as a Merrifield or PAM resin. peptide.comchempep.com Each cycle of amino acid addition consists of two main steps: deprotection and coupling.

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free amine group.

Neutralization: After deprotection, the resulting TFA salt of the amine must be neutralized to the free amine form. This is commonly achieved by washing the resin with a solution of a hindered base like diisopropylethylamine (DIEA) in DCM. peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed amine, forming a peptide bond. This cycle is repeated until the full peptide sequence (Gly-Gly-Ala) is assembled.

The acid-labile nature of the Boc group allows for its selective removal without cleaving the final peptide from the resin or removing more permanent, benzyl-based side-chain protecting groups, which require much stronger acids. peptide.com

Optimization of Coupling Reactions for Poly-Glycine Segments

A significant challenge in synthesizing this compound is the presence of the poly-glycine segment. Glycine-rich sequences are known to be "difficult sequences" because they have a high propensity to form stable secondary structures, such as β-sheets, through intermolecular hydrogen bonding. nih.gov This aggregation on the solid support can lead to poor resin swelling and steric hindrance, resulting in incomplete coupling reactions and the formation of deletion sequences. americanpeptidesociety.orgnih.gov

Several strategies have been developed to optimize the synthesis of such sequences:

Dipeptide Coupling: Instead of adding single glycine residues one by one, a pre-formed dipeptide, such as Boc-Gly-Gly-OH, can be used. This approach can disrupt the formation of secondary structures and has been shown to improve yields in the synthesis of peptides containing (Gly)₄ segments. google.com

Optimized Solvents and Reagents: The choice of solvent can impact peptide chain aggregation. While DMF is common, solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can sometimes improve the solubility of the growing peptide chain and disrupt aggregates. nih.gov

Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling reaction can help to disrupt hydrogen bonding networks and break up secondary structures, thereby improving reaction efficiency.

| Strategy | Description | Primary Advantage | Potential Challenge |

|---|---|---|---|

| Stepwise Single Amino Acid Addition | Each Boc-Gly-OH is coupled individually in sequence. | Conceptually simple and uses basic building blocks. | High risk of aggregation and formation of deletion sequences. nih.gov |

| Dipeptide Segment Coupling | A pre-formed Boc-Gly-Gly-OH unit is used for coupling. | Disrupts secondary structure formation, leading to higher purity and yield. google.com | Requires synthesis of the dipeptide building block. |

| Use of Optimized Solvents | Employing solvents like NMP or DMSO to enhance peptide chain solubility. | Can improve coupling efficiency by mitigating aggregation. nih.gov | Solvent compatibility with the specific resin and reagents must be verified. |

Strategies for Efficient Cleavage from Resin and Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the completed peptide from the solid support and the removal of any side-chain protecting groups, a process known as global deprotection. peptide.com Due to the stability of the bond linking the peptide to the resin (e.g., in PAM resin), this requires treatment with a very strong acid. peptide.com

The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.com However, due to its extreme toxicity and corrosiveness, alternative strong acids such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also used. chempep.comsigmaaldrich.com

During acid-mediated cleavage, reactive cationic species (e.g., tert-butyl cations from the Boc groups) are generated, which can cause unwanted side reactions with nucleophilic amino acid residues like tryptophan or methionine. peptide.comthermofisher.com To prevent this, nucleophilic "scavengers" are added to the cleavage cocktail to trap these cations. thermofisher.com

A two-step cleavage procedure can also be employed, where a weaker acid cocktail first removes side-chain protecting groups, followed by a stronger acid to cleave the peptide from the resin. nih.gov

| Reagent | Typical Conditions | Common Scavengers | Notes |

|---|---|---|---|

| Hydrogen Fluoride (HF) | HF/anisole or HF/p-cresol (9:1), 0°C, 1 hour. | Anisole, p-cresol, thioanisole. | Highly effective but extremely toxic and requires specialized equipment. sigmaaldrich.com |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/thioanisole. | Thioanisole, m-cresol. | A strong acid alternative to HF, though still highly corrosive. chempep.com |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TMSOTf/TFA/thioanisole. | Thioanisole, m-cresol. | Another effective alternative to HF for cleaving peptides from PAM and MBHA resins. chempep.com |

Innovations in Peptide Bond Formation

To address the challenges of traditional SPPS, including long reaction times and environmental concerns, several innovative techniques have been developed. These advancements are particularly beneficial for synthesizing difficult sequences like the one found in this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful tool for accelerating peptide synthesis. nih.gov By applying microwave energy, the reaction mixture can be heated rapidly and uniformly, significantly speeding up both the coupling and deprotection steps. creative-peptides.comluxembourg-bio.com

The advantages of MW-SPPS include:

Reduced Synthesis Time: Coupling reactions that might take an hour at room temperature can often be completed in minutes with microwave heating. nih.gov

Improved Purity: For difficult sequences prone to aggregation, microwave energy can help disrupt secondary structures, leading to more complete reactions and a purer final product. sigmaaldrich.cnformulationbio.com

This technology is particularly effective for overcoming the aggregation issues associated with the poly-glycine segment, making it a highly valuable technique for the synthesis of this compound. sigmaaldrich.cn

Environmentally Conscious Approaches in Boc-SPPS

Traditional Boc-SPPS has a significant environmental footprint due to its reliance on large volumes of hazardous solvents like DCM and DMF, and the use of toxic reagents such as HF. csbio.comresearchgate.net The principles of green chemistry are increasingly being applied to make peptide synthesis more sustainable. researchgate.netresearchgate.net

Key areas of innovation include:

Greener Solvents: Research is focused on replacing hazardous solvents with more benign alternatives. rsc.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as greener substitutes for DCM and DMF in various SPPS protocols. peptide.com

Improved Atom Economy: Strategies that reduce the excess use of amino acids and coupling reagents are being developed to minimize waste. acs.org

Safer Cleavage Protocols: The development of cleavage methods that avoid highly toxic substances like HF is a major goal. While a challenge for the very stable linkages used in Boc-SPPS, research into alternative resins and linkage strategies continues. researchgate.netrsc.org

By adopting these environmentally conscious approaches, the synthesis of peptides like this compound can be performed in a safer and more sustainable manner. csbio.com

Stereochemical Integrity and Racemization Control

The synthesis of peptides, including this compound, demands stringent control over the stereochemical integrity of each chiral amino acid residue. The alanine (B10760859) residue, possessing a chiral α-carbon, is susceptible to racemization—the loss of stereochemical purity—during the peptide bond formation process. This section delves into the analysis of this phenomenon, the influence of reagents, and strategies to ensure the desired diastereomeric purity of the final product.

Analysis of α-Carbon Racemization during Coupling of Alanine Residues

The potential for racemization of an amino acid residue is a significant challenge in peptide synthesis. highfine.com The activation of the carboxylic acid group of the N-protected amino acid, a prerequisite for amide bond formation, can inadvertently increase the acidity of the α-proton. nih.gov Abstraction of this proton by a base present in the reaction mixture leads to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-isomers. bachem.commdpi.com

For urethane-protected amino acids like Boc-Alanine, the primary mechanism of racemization during the coupling step involves the formation of a 5(4H)-oxazolone intermediate. bachem.comnih.gov The activation of the Boc-Ala-OH carboxyl group by a coupling reagent makes it susceptible to intramolecular cyclization, forming the oxazolone. This intermediate is particularly prone to racemization because the α-proton is highly acidic. The presence of a base in the coupling reaction can facilitate the removal of this proton, leading to a loss of chiral integrity at the α-carbon. youtube.com

The extent of racemization is dependent on several factors, including the structure of the amino acid, the protecting groups used, the coupling method, reaction time, temperature, and the type of base employed. bachem.com While amino acids like histidine and cysteine are known to be especially susceptible, alanine is also at risk for epimerization. peptide.comnih.gov

Analysis of the diastereomeric purity of the resulting peptide is typically performed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.govsigmaaldrich.com This allows for the separation and quantification of the desired diastereomer from any racemized byproducts, providing a precise measure of the stereochemical purity. nih.gov

Influence of Coupling Reagents and Additives on Diastereomeric Purity

The choice of coupling reagent and the use of specific additives are paramount in controlling the diastereomeric purity of the synthesized peptide. Different classes of coupling reagents exhibit varying tendencies to promote racemization. peptide.com

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective for forming peptide bonds but can lead to significant racemization when used alone. bachem.commdpi.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which can readily cyclize to the racemization-prone oxazolone. wikipedia.org

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are generally considered more efficient and provide lower levels of racemization compared to carbodiimides alone. bachem.com However, the risk is not entirely eliminated, and their performance is greatly enhanced by the presence of additives.

Additives: The most effective strategy to suppress racemization involves the use of additives that react with the activated amino acid intermediate to form an active ester. wikipedia.org This active ester is more stable and less prone to oxazolone formation than the initial activated species. wikipedia.org Common and effective additives include:

1-Hydroxybenzotriazole (HOBt): For decades, HOBt has been the most common additive used with carbodiimides and onium salts to minimize racemization and improve coupling efficiency. peptide.comwikipedia.org

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt at suppressing racemization, particularly in challenging coupling reactions. bachem.comwikipedia.org

Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma): A non-explosive alternative to HOBt and HOAt, Oxyma has demonstrated high coupling rates with low racemization levels when used in conjunction with carbodiimides. bachem.comwikipedia.org

Copper(II) Chloride (CuCl₂): Studies have shown that the addition of CuCl₂ can be extremely efficient in suppressing racemization, particularly when using the DCC method. nih.gov In some model couplings, the level of epimerization was reduced to undetectable amounts (<0.1%). nih.gov

The following table illustrates the impact of different coupling reagent and additive combinations on the diastereomeric purity of a model peptide coupling.

| Coupling Reagent | Additive | Relative Racemization Level (%) | Reference |

|---|---|---|---|

| DCC | None | High | bachem.com |

| DCC | HOBt | Low | peptide.comwikipedia.org |

| DCC | CuCl₂ | <0.1 | nih.gov |

| HATU | None | Moderate | acs.org |

| DIC | Oxyma | Very Low | bachem.comresearchgate.net |

Mitigation Strategies for Racemization in this compound Synthesis

Based on the principles of racemization, several key strategies can be employed during the synthesis of this compound to preserve the stereochemical integrity of the alanine residue.

Selection of Coupling Reagent and Additive Combination: The most critical mitigation strategy is the judicious choice of the coupling cocktail. Using a carbodiimide (B86325) like DIC in combination with a racemization-suppressing additive such as Oxyma or HOAt is a highly effective approach. bachem.comwikipedia.org Phosphonium reagents like PyBOP are also effective when used with these additives. bachem.com The combination of DCC with CuCl₂ presents another powerful method for minimizing epimerization. nih.gov

Control of Base: The choice and stoichiometry of the base used for neutralization can impact racemization. Weaker bases, such as N-methylmorpholine (NMM), are often preferred over stronger or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), as the latter can sometimes increase the risk of racemization. bachem.com In Boc-based synthesis, in situ neutralization protocols, where neutralization and coupling occur concurrently, can also help suppress side reactions. peptide.com

Pre-activation: Pre-activating the Boc-amino acid with the coupling reagent for a short period before adding it to the amine component can sometimes be beneficial. However, prolonged pre-activation times should be avoided as this can increase the concentration of the racemization-prone activated intermediate. peptide.com

Temperature Control: Lowering the reaction temperature can help to reduce the rate of racemization. For couplings known to be at high risk for racemization, performing the reaction at 0°C may be advantageous. nih.gov

By carefully selecting the coupling reagents and additives and controlling the reaction conditions, the synthesis of this compound can be achieved with a high degree of diastereomeric purity.

Investigative Applications of Boc Dl Ala Gly Gly Gly Oh As a Model System

Utility in Analytical Method Development and Validation

The protected tetrapeptide, Boc-DL-Ala-Gly-Gly-Gly-OH, serves as a valuable model system in the development and validation of analytical methods for peptides. Its defined structure, incorporating both a chiral center with a racemic mixture (DL-Alanine) and a repetitive glycine (B1666218) sequence, presents a unique set of analytical challenges. This makes it an effective tool for assessing the performance and specificity of various analytical techniques.

Development of Reference Standards for Peptide Analysis

In pharmaceutical research and manufacturing, well-characterized reference standards are essential for the accurate quantification and identification of peptides. adventchembio.com A reference standard is a highly purified and characterized substance used to confirm the identity, purity, and concentration of a sample. While this compound itself may not be a therapeutic agent, its utility as a model compound makes it suitable for development as a reference standard for specific analytical applications.

The development of a peptide like this compound into a reference standard involves rigorous characterization to establish its critical quality attributes. Its high purity and stable nature allow researchers and manufacturers to create robust methods for analyzing and controlling peptide-based formulations. adventchembio.com The presence of the DL-alanine residue is particularly important, as it necessitates analytical methods capable of separating diastereomeric forms of the peptide, providing a stringent test for chromatographic resolution. chiraltech.com Such standards are crucial for validating methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry, ensuring accurate and reproducible results. adventchembio.com

Table 1: Characteristics of a Peptide Reference Standard Use the filters below to explore the essential attributes of a reference standard.

| Attribute | Description | Relevance to this compound |

| Identity | Confirmed primary sequence and molecular structure. | The sequence Ala-Gly-Gly-Gly with an N-terminal Boc group and C-terminal carboxylic acid is confirmed using techniques like Mass Spectrometry and NMR. |

| Purity | High degree of purity with well-quantified impurities. | Assessed by HPLC, demonstrating the absence or low levels of synthesis-related byproducts. |

| Potency/Content | Accurately determined peptide content. | Measured by techniques like amino acid analysis or quantitative NMR to ensure accurate concentration values. |

| Stereochemical Purity | Confirmation of the intended stereochemistry. | Chiral chromatography is used to confirm the 1:1 ratio of diastereomers arising from the DL-Alanine residue. chiraltech.com |

| Stability | Known degradation profile under defined storage conditions. | Stability studies establish appropriate storage conditions and shelf-life. adventchembio.com |

Application in Impurity Profiling and Quality Assurance of Synthetic Peptides

The synthesis of peptides is a complex process that can generate a variety of impurities. These may include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), or byproducts from side reactions. mdpi.com this compound is an excellent model for developing methods to detect and quantify such impurities.

During quality control and impurity profiling, the peptide is used as a reference marker in chromatographic techniques. adventchembio.com Its known retention time and mass-to-charge ratio in HPLC and MS analyses, respectively, allow for the clear identification of the target peptide peak. Any other peaks in the chromatogram can then be investigated as potential impurities. The presence of DL-alanine introduces the challenge of separating the two resulting diastereomers: Boc-D-Ala-Gly-Gly-Gly-OH and Boc-L-Ala-Gly-Gly-Gly-OH. An analytical method validated using this standard demonstrates its capability to resolve closely related stereoisomers, a critical aspect of quality assurance for complex synthetic peptides. chiraltech.com

Table 2: Potential Impurities in the Synthesis of this compound This table outlines common process-related impurities that can arise during solid-phase peptide synthesis.

| Impurity Type | Potential Structure | Origin |

| Deletion Sequence | Boc-Ala-Gly-Gly-OH | Incomplete coupling of a glycine residue. |

| Truncated Sequence | Boc-DL-Ala-Gly-OH | Premature termination of synthesis. |

| Diastereomer | Boc-D-Ala-Gly-Gly-Gly-OH / Boc-L-Ala-Gly-Gly-Gly-OH | Arises from the use of DL-Alanine starting material. chiraltech.com |

| Incomplete Deprotection | Side-chain protected variants | Failure to remove protecting groups during final cleavage. |

| Cyclized Product | Cyclo(Ala-Gly-Gly-Gly) | Intramolecular cyclization, particularly under acidic or basic conditions. mdpi.com |

Studies on Peptide Degradation and Stability Under Controlled Conditions

Understanding the degradation pathways of a peptide is crucial for developing stable formulations and defining storage conditions. The simple and defined structure of this compound makes it a reliable model for studying peptide degradation and stability under various controlled conditions, such as exposure to different pH levels, temperatures, and oxidative stress. adventchembio.comnih.gov

Researchers can subject solutions of the peptide to forced degradation studies and monitor the formation of degradation products over time using HPLC. Common degradation pathways for peptides include hydrolysis of the peptide backbone, deamidation (not applicable to this sequence), and oxidation. nih.govwhiterose.ac.uk The amide bond following the alanine (B10760859) residue may exhibit different hydrolysis kinetics compared to the glycine-glycine bonds, providing insights into sequence-specific degradation. The carbonyl group of the peptide backbone can have a catalytic effect on the hydrolysis of the neighboring peptide bond, leading to cleavage and the release of smaller peptide fragments or amino acids. nih.gov Findings from such studies on a model peptide can help predict the stability of more complex therapeutic peptides and guide the development of strategies to minimize degradation. adventchembio.comacs.org

Table 3: Hypothetical Degradation Profile of this compound This table presents illustrative data from a forced degradation study, showing the percentage of remaining peptide under various stress conditions after 24 hours.

| Condition | Temperature | % Remaining Peptide | Major Degradant(s) |

| 0.1 M HCl | 40°C | 85% | Hydrolysis products (e.g., Boc-DL-Ala, Gly-Gly-Gly-OH) |

| Water (pH 7) | 40°C | 98% | Minimal degradation |

| 0.1 M NaOH | 40°C | 70% | Hydrolysis products, potential cyclization |

| 3% H₂O₂ | 25°C | 95% | Oxidative byproducts |

| Light Exposure | 25°C | 99% | Minimal degradation |

Advanced Analytical Characterization Techniques for Boc Dl Ala Gly Gly Gly Oh

Chromatographic Separations for Purity and Isomer Resolution

Chromatographic techniques are fundamental in the analysis of Boc-DL-Ala-Gly-Gly-Gly-OH, serving both to assess the purity of the synthesized product and to resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is the standard method for both the analysis and purification of synthetic peptides. bachem.com For Boc-protected peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. bachem.comlcms.cz This technique separates molecules based on their hydrophobicity.

For analytical purposes, RP-HPLC is used to determine the purity of the crude peptide product after synthesis. The separation is typically performed on columns with a C8 or C18 silica-based stationary phase. bachem.comnih.gov A mobile phase gradient, commonly a mixture of water and a more non-polar organic solvent like acetonitrile, is used for elution. bachem.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is often added to the mobile phase. TFA protonates the carboxyl groups and forms ion pairs with positively charged groups, which can improve peak shape and resolution. lcms.cz Detection is typically carried out using UV absorbance at 210–220 nm, where the peptide bond absorbs light. bachem.com

Preparative HPLC operates on the same principles but utilizes larger columns (e.g., 9.4 mm internal diameter or larger) to handle higher sample loads, allowing for the isolation of the target peptide from various impurities. nih.govnih.gov Impurities often include by-products from the solid-phase peptide synthesis (SPPS) process, such as deletion sequences (e.g., Boc-Ala-Gly-Gly-OH) or products of incomplete deprotection. lcms.cz By collecting fractions as they elute from the column, the pure peptide can be isolated, and its purity confirmed by analytical HPLC. bachem.comnih.gov

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Type | Reversed-Phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | Reversed-Phase C8 or C18 (e.g., 250 x 9.4 mm, 6.5 µm) nih.gov |

| Mobile Phase A | 0.1% TFA in Water bachem.com | 0.1% TFA in Water bachem.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile bachem.com | 0.1% TFA in Acetonitrile bachem.com |

| Elution | Gradient | Gradient (often slower for better resolution) nih.gov |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) nih.govnih.gov |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The presence of DL-alanine in the peptide sequence means that this compound exists as a mixture of two diastereomers: Boc-D-Ala-Gly-Gly-Gly-OH and Boc-L-Ala-Gly-Gly-Gly-OH. While conventional RP-HPLC can sometimes separate diastereomers, specialized chiral chromatography is often required for effective resolution. nih.govresearchgate.net

Direct separation can be achieved using chiral stationary phases (CSPs). For N-protected amino acids and small peptides, several types of CSPs have proven effective. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (CHIROBIOTIC T) or ristocetin A (CHIROBIOTIC R), are capable of separating a wide range of N-Boc amino acids in reversed-phase mode. sigmaaldrich.com Another effective class of CSPs for small peptides are the zwitterionic phases derived from cinchona alkaloids, such as CHIRALPAK ZWIX(+) and ZWIX(-). chromatographytoday.comchiraltech.com These columns can resolve diastereomers of di- and tripeptides and are compatible with LC-MS. chiraltech.com

The mobile phase for chiral separations often consists of polar organic solvents like methanol or acetonitrile, sometimes with a small percentage of water and additives like acids or bases to facilitate the chiral recognition mechanism. sigmaaldrich.comchiraltech.com The ability to resolve the two diastereomers is critical for studying their individual biological activities and for ensuring the stereochemical purity of any subsequent research.

| CSP Type | Commercial Name Examples | Applicability | Mobile Phase Mode |

|---|---|---|---|

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R sigmaaldrich.com | N-Boc amino acids, small peptides | Reversed-Phase, Polar Organic sigmaaldrich.com |

| Zwitterionic Cinchona Alkaloid | CHIRALPAK ZWIX(+) / ZWIX(-) chiraltech.com | Free amino acids, N-derivatized amino acids, small peptides chiraltech.com | Polar Organic (Methanol-based) chiraltech.com |

| Carbohydrate-based | CHIRALPAK IA, IC rsc.org | N-Boc and N-Fmoc amino acids rsc.org | Normal-Phase, Reversed-Phase, Polar Organic |

Mass Spectrometry for Molecular Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular identification of peptides. It provides precise molecular weight information and, through tandem MS techniques, can confirm the amino acid sequence.

LC-MS/MS for Sequence Verification and By-product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the primary structure of a peptide. thermofisher.com In this technique, the HPLC system separates the peptide from impurities, after which it is ionized, typically via electrospray ionization (ESI), and introduced into the mass spectrometer.

For sequence verification, an MS/MS experiment is performed. The parent ion (the protonated molecule [M+H]⁺ of this compound) is selected and subjected to fragmentation, usually by collision-induced dissociation (CID). This process breaks the peptide bonds at various points along the backbone, generating a series of characteristic fragment ions. sepscience.com The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). sepscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of the Boc-Ala group at the N-terminus would be identified by the initial b₁ ion.

LC-MS/MS is also highly effective for identifying impurities. Process-related impurities from synthesis, such as peptides with incomplete deprotection or deletion sequences, can be detected and identified by their unique molecular weights and fragmentation patterns. lcms.cz

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements of the peptide. This high accuracy (typically within 5 ppm) allows for the unambiguous determination of the peptide's elemental formula. By comparing the experimentally measured accurate mass with the theoretical exact mass calculated from the chemical formula (C₁₄H₂₄N₄O₇ for this compound), the identity and elemental composition of the compound can be confirmed with high confidence. This is crucial for verifying the final product and for characterizing any unknown impurities detected during LC-MS analysis.

Spectroscopic and Structural Analysis

While chromatography and mass spectrometry confirm purity and primary structure, spectroscopic techniques provide insight into the peptide's secondary structure and conformation in solution.

Determining the solution structure of small, flexible peptides can be challenging, as they often exist as an ensemble of conformations rather than a single, stable structure. nih.gov

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of peptides in solution, closely mimicking physiological conditions. uzh.ch For a peptide such as this compound, NMR provides detailed atomic-level information about its structure, flexibility, and intermolecular interactions.

The conformational landscape of this tetrapeptide is largely dictated by the rotational freedom around the various single bonds of its backbone. The presence of three consecutive glycine (B1666218) residues imparts a high degree of flexibility, as glycine lacks a side chain, allowing it to access a wider range of Ramachandran angles compared to other amino acids. nih.govacs.org The N-terminal Boc (tert-butoxycarbonyl) protecting group and the C-terminal carboxylic acid also influence the peptide's conformational preferences through steric and electronic effects.

One-dimensional (1D) ¹H NMR spectra offer initial insights by revealing the chemical shifts of different protons, which are sensitive to the local electronic environment. mdpi.com For instance, the chemical shifts of amide (NH) protons can indicate their involvement in hydrogen bonding; a downfield shift is often characteristic of a hydrogen-bonded proton.

Two-dimensional (2D) NMR experiments are essential for a complete structural elucidation. uzh.ch

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are scalar-coupled within the same amino acid residue, enabling the assignment of specific resonances to each residue in the peptide chain. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), regardless of whether they are bonded. uzh.ch The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the determination of internuclear distances that are crucial for defining the peptide's 3D structure.

In the context of this compound, NOESY experiments would be critical in defining the peptide's secondary structure, such as the presence of β-turns, which are common in short peptide sequences. researchgate.net For example, a strong NOE between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)) is indicative of an extended conformation, while an NOE between the amide protons of adjacent residues (dNN(i, i+1)) can suggest helical or turn structures. acs.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound This interactive table provides expected chemical shift ranges (in ppm) for the constituent protons of the peptide in a typical NMR solvent. Actual values can vary based on solvent, temperature, and peptide conformation.

| Proton Type | Amino Acid Residue | Expected Chemical Shift Range (ppm) |

| Boc Group | N/A | 1.4 - 1.6 |

| α-CH | DL-Alanine | 4.1 - 4.4 |

| β-CH₃ | DL-Alanine | 1.3 - 1.5 |

| α-CH₂ | Glycine | 3.8 - 4.2 |

| Amide NH | Alanine (B10760859), Glycine | 7.8 - 8.5 |

Applications in Exploring Backbone Interactions and Folding Dynamics of Gly-Rich Peptides

Glycine-rich sequences are prevalent in both structured and intrinsically disordered proteins, where their flexibility is key to biological function. researchgate.net Studying simpler model peptides like this compound allows researchers to dissect the fundamental forces that govern the folding and dynamics of these flexible regions.

NMR spectroscopy is exceptionally well-suited for characterizing the dynamic nature of such peptides. The flexibility of the triglycine motif in this compound means it likely exists not as a single static structure, but as a dynamic ensemble of interconverting conformations. nih.gov NMR can characterize this ensemble by measuring parameters averaged over all contributing states.

Temperature-dependent ¹H NMR studies are particularly informative for probing intramolecular hydrogen bonds, which are key non-covalent interactions that stabilize peptide backbones. The chemical shift of an amide proton involved in a stable hydrogen bond will show a smaller change with increasing temperature compared to a solvent-exposed amide proton. acs.org This allows for the identification and assessment of the stability of specific backbone interactions, such as those forming β-turns.

Furthermore, molecular dynamics (MD) simulations, often used in conjunction with NMR data, can provide a more detailed picture of the folding landscape. acs.orgplos.org NMR-derived distance and dihedral angle restraints can be incorporated into MD simulations to generate atomistic models of the peptide's conformational ensemble, offering insights into the transient structures and pathways involved in the folding process. plos.org The study of glycine-rich peptides like this compound helps elucidate how local interactions can favor specific conformations, such as polyproline II (pPII) helices or various turns, which can act as nucleation sites in the folding of larger proteins. nih.gov

Table 2: NMR Techniques for Analyzing Backbone Interactions and Dynamics This interactive table summarizes key NMR experiments and the specific information they yield for studying the dynamic behavior of flexible, glycine-rich peptides.

| NMR Experiment | Information Obtained | Relevance to this compound |

| Temperature Coefficient Studies | Stability of intramolecular hydrogen bonds. | Identifies stable turn structures within the flexible Gly-Gly-Gly motif. |

| NOESY/ROESY | Through-space proton-proton distances. | Defines the ensemble of 3D conformations and identifies transient secondary structures. |

| ¹³C and ¹⁵N Relaxation Studies | Backbone and side-chain dynamics on ps-ns timescale. | Quantifies the flexibility of the triglycine segment and the alanine residue. |

| Scalar Coupling Constants (³J) | Dihedral angle constraints (φ, ψ). | Helps define the allowed Ramachandran space for each residue, characterizing backbone flexibility. |

Perspectives and Future Directions in Boc Dl Ala Gly Gly Gly Oh Research

Integration of Green Chemistry Principles in Scalable Synthesis

The traditional synthesis of peptides, often reliant on solid-phase peptide synthesis (SPPS), faces challenges related to sustainability, particularly concerning the extensive use of hazardous solvents and reagents. unibo.it The integration of green chemistry principles is paramount for developing scalable and environmentally benign processes for the production of peptides like Boc-DL-Ala-Gly-Gly-Gly-OH. Future research is focused on minimizing the environmental footprint of peptide synthesis through several key innovations.

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis

| Feature | Conventional Solvents (e.g., DMF, NMP) | Greener Alternatives (e.g., 2-MeTHF, NBP) |

| Origin | Petrochemical-based | Often bio-based or have less hazardous profiles |

| Toxicity | High (Reprotoxic) | Lower toxicity profiles |

| Environmental Impact | High persistence, difficult to recycle | More biodegradable, easier to recover |

| Process Compatibility | Well-established for SPPS | Requires process optimization and validation |

Beyond solvents, green chemistry principles also advocate for the development of more efficient synthetic methodologies. Chemo-enzymatic peptide synthesis (CEPS) is an innovative approach that combines chemical and enzymatic steps to improve sustainability. unibo.it This hybrid method can reduce the number of protection and deprotection steps required in purely chemical synthesis, thereby minimizing waste. creative-peptides.com Applying these principles to the scalable synthesis of this compound could lead to more cost-effective and environmentally responsible manufacturing processes.

Exploration of Novel Biocatalytic Pathways for Oligopeptide Synthesis

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis for producing oligopeptides. creative-peptides.comacs.org Enzymes operate under mild conditions (neutral pH, ambient temperature), exhibit high stereo- and regioselectivity, and can often be used in aqueous media, significantly reducing the reliance on organic solvents. acs.org

The exploration of novel biocatalytic pathways is a promising future direction for the synthesis of specific peptide sequences like this compound. Key enzymatic approaches include:

Thermodynamically Controlled Synthesis: This process uses proteases to reverse their natural hydrolytic function, driving the equilibrium towards peptide bond formation. This is often achieved by altering reaction conditions, such as precipitating the product. creative-peptides.com

Kinetically Controlled Synthesis: In this approach, an activated acyl donor (like an ester) is used, and the enzyme catalyzes the rapid formation of a peptide bond before the competing hydrolysis reaction can occur. This method is generally faster and more efficient. creative-peptides.comnih.gov

Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-enzyme complexes found in microorganisms that naturally produce a wide variety of peptides. creative-peptides.com Research into engineering NRPSs could one day allow for the programmed synthesis of custom peptides.

Enzymes such as thermolysin, papain, and various proteases have been successfully used to synthesize dipeptides and oligopeptides. acs.orgnih.govacs.org For a compound like this compound, a biocatalytic approach could offer precise control over the peptide bond formation, potentially reducing side reactions and simplifying purification.

Table 2: Overview of Biocatalytic Methods for Peptide Synthesis

| Method | Catalyst | Key Principle | Advantages for Oligopeptide Synthesis |

| Thermodynamically Controlled | Proteases | Reversal of hydrolysis equilibrium | Simpler substrates (no activation needed) |

| Kinetically Controlled | Proteases, Esterases | Rapid aminolysis of an activated acyl donor | High yields, faster reaction times |

| Enzyme-Catalyzed Ligation | Ligases | Joining of peptide fragments | Efficient synthesis of longer peptides |

| Non-Ribosomal Synthesis | NRPS Machinery | Template-driven enzymatic assembly | Potential for high complexity and diversity |

The primary hurdles for industrial-scale biocatalytic synthesis have been the requirement for bulk organic solvents in some cases and low space-time yields. acs.org However, recent advances, such as the use of eutectic-based media, are overcoming these limitations, paving the way for efficient and scalable multikilogram production of peptides. acs.org

Development of Advanced Miniaturized Analytical Platforms for High-Throughput Analysis

As novel synthesis methods are developed, there is a corresponding need for advanced analytical techniques to rapidly assess the purity, structure, and function of the resulting peptides. Miniaturization has been a significant trend in analytical chemistry, leading to the development of microchip-based devices and microfluidic platforms. nih.gov These systems offer numerous advantages for the analysis of compounds like this compound.

The key benefits of miniaturized analytical platforms include:

Reduced Sample and Reagent Consumption: Analyses can be performed with nanoliter to picoliter volumes, which is crucial when dealing with valuable or scarce materials. nih.gov

Faster Analysis Times: The small dimensions of these systems lead to rapid diffusion and heat transfer, significantly shortening analysis times. nih.gov

High-Throughput Capability: Miniaturized systems can be massively parallelized, allowing for the simultaneous analysis of hundreds or thousands of samples, which is essential for screening libraries of peptides or optimizing reaction conditions. researchgate.netnih.gov

Integration of Multiple Steps: Complex analytical workflows, including sample preparation, separation, and detection, can be integrated onto a single chip. diva-portal.org

Techniques such as capillary high-performance liquid chromatography (HPLC), capillary electrophoresis, and mass spectrometry have been successfully miniaturized and applied to peptide analysis. nih.govpitt.edu For instance, coupling miniaturized separation techniques with highly sensitive mass spectrometry allows for detailed characterization from minute amounts of sample. researchgate.netdiva-portal.org The development of these platforms will be critical for the quality control of synthetically produced this compound and for studying its interactions in biological systems in a high-throughput manner.

Table 3: Features of Advanced Miniaturized Analytical Platforms

| Platform/Technique | Key Feature | Application for Peptide Analysis |

| Microfluidic Chips | Integration of multiple analytical steps | Automated synthesis, purification, and analysis |

| Capillary HPLC | High-resolution separation in small volumes | Purity assessment and quantification |

| Lab-on-a-Chip Electrophoresis | Rapid separation based on charge and size | Purity and mobility shift assays |

| Nano-electrospray MS | High-sensitivity mass analysis | Structural characterization and sequencing |

The continued development of these advanced analytical tools promises to accelerate research by providing faster, more efficient, and more comprehensive characterization of peptides and their derivatives.

Q & A

Q. What are the key chemical and structural characteristics of Boc-DL-Ala-Gly-Gly-Gly-OH that influence its stability in peptide synthesis?

- Methodological Answer : this compound is a tetrapeptide with a tert-butoxycarbonyl (Boc) protecting group on the N-terminal D/L-alanine residue. Its stability is influenced by:

- Steric effects : The Boc group reduces nucleophilic attack on the amide bond during coupling reactions .

- Solvent compatibility : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for efficient synthesis, while aqueous conditions risk premature deprotection .

- Racemization risk : DL-configuration introduces variability; monitoring via chiral HPLC or circular dichroism is recommended to assess enantiomeric purity .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer :

- Coupling reagents : Use carbodiimides (e.g., DCC) with additives like HOBt to suppress racemization .

- Temperature control : Reactions at 0–4°C reduce epimerization, while room temperature is sufficient for coupling .

- Deprotection strategy : Gradual removal of the Boc group using TFA/CH₂Cl₂ (1:4) minimizes acidolysis of glycyl residues .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

- Methodological Answer :

- HPLC-MS : Quantifies purity and confirms molecular weight (expected [M+H]⁺ ~430 Da) .

- NMR spectroscopy : ¹H/¹³C NMR resolves DL-alanine stereochemistry and verifies glycine sequence integrity .

- FT-IR : Detects Boc group retention (C=O stretch ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s conformational behavior in solution?

- Methodological Answer :

- Force fields : Use AMBER or CHARMM to model peptide backbone flexibility and solvent interactions .

- Thermostat coupling : Berendsen or Langevin thermostats maintain constant temperature (e.g., 300 K) to simulate physiological conditions .

- Output analysis : Root-mean-square deviation (RMSD) and radius of gyration (Rg) quantify structural stability; hydrogen bonding networks predict aggregation propensity .

Q. What role does this compound play in peptide-based drug development, and how are its pharmacokinetic properties evaluated?

- Methodological Answer :

- Drug design : The glycine-rich sequence enhances solubility, while Boc-DL-alanine introduces metabolic resistance .

- In vitro assays :

- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .

- Permeability : Caco-2 cell monolayers assess intestinal absorption potential .

- EMA compliance : Follow ICH S6(R1) guidelines for preclinical safety evaluations of peptide therapeutics .

Q. How can conflicting data on this compound’s bioactivity be resolved in multi-institutional studies?

- Methodological Answer :

- Standardization : Adopt ICH Q8(R2) principles for reproducible synthesis and characterization protocols .

- Data triangulation : Combine HPLC purity data, bioassay results (e.g., IC₅₀), and computational docking studies to validate bioactivity claims .

- Collaborative validation : Share raw datasets (e.g., NMR spectra) via platforms like Zenodo for independent verification .

Q. What experimental designs mitigate variability in this compound’s in vitro biological activity assays?

- Methodological Answer :

- Positive/negative controls : Include commercial peptides (e.g., Fmoc-Pro-Gly-Gly-OH) to benchmark activity .

- Dose-response curves : Test concentrations spanning 3 logs (e.g., 1 nM–100 µM) to identify non-linear effects .

- Blinded analysis : Assign sample IDs randomly to reduce observer bias in fluorescence-based assays .

Methodological and Ethical Considerations

Q. What factors influence the solubility of this compound in cell culture media, and how can researchers address precipitation issues?

- Methodological Answer :

- Co-solvents : Use ≤5% DMSO to enhance solubility without cytotoxicity .

- pH adjustment : Buffers (e.g., PBS at pH 7.4) prevent charge-mediated aggregation .

- Dynamic light scattering (DLS) : Monitor particle size (<100 nm) to confirm colloidal stability .

Q. How should researchers ethically source and document this compound for compliance with institutional review boards (IRBs)?

- Methodological Answer :

- Sourcing : Procure from accredited suppliers (e.g., GLPBIO) with provided Certificates of Analysis (CoA) .

- Documentation : Maintain batch-specific records (e.g., CAS 3744-87-4 for Boc-DL-Ala-OH) and SDS sheets .

- Ethical use : Adhere to Declaration of Helsinki principles for non-human/non-clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.